![molecular formula C15H15FN4O2 B2391393 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 848682-28-0](/img/structure/B2391393.png)
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that belongs to the family of pyridazines. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Monoamine Oxidase Inhibitors
Compounds containing the (2-fluorophenyl) piperazine moiety, such as the one , have been designed, synthesized, and evaluated for their inhibitory activities against monoamine oxidase (MAO) -A and -B . For instance, compound T6 was found to be a potent MAO-B inhibitor with an IC 50 value of 0.013 µM, followed by compound T3 (IC 50 = 0.039 µM) .
Antitumor Activity
Some derivatives of the compound have shown promising antitumor activity. For instance, a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were prepared and tested for bioactivity against tumor cells. Most of the compounds had good to excellent inhibitory activity against CDC25B .
Anticancer Applications
The synthesis of novel derivatives has also been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Mechanism of Action
Target of action
Compounds with a piperazine moiety often interact with GABA receptors . The 2-fluorophenyl group might enhance the compound’s affinity for these receptors.
Mode of action
Piperazine compounds typically bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-7-9-20(10-8-19)15(22)12-5-6-14(21)18-17-12/h1-6H,7-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQVPJPECHFBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.